

# Application Notes and Protocols: Isochorismic Acid in Metabolic Engineering

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## Compound of Interest

Compound Name: *Isochorismic acid*

Cat. No.: B1206543

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## Introduction

**Isochorismic acid** is a pivotal branch-point intermediate in the shikimate pathway, a central metabolic route for the biosynthesis of aromatic compounds in bacteria, fungi, and plants.<sup>[1]</sup> Derived from chorismic acid, **isochorismic acid** serves as a key precursor for a wide array of commercially valuable secondary metabolites, including salicylate, siderophores, and menaquinones (Vitamin K2).<sup>[1][2][3]</sup> Its unique chemical structure makes it a versatile starting material for the synthesis of novel bioactive compounds. This document provides detailed application notes and experimental protocols for the utilization of **isochorismic acid** in metabolic engineering research, focusing on its production in engineered *Escherichia coli* and its application as a precursor for various high-value chemicals.

## Applications in Metabolic Engineering

The strategic use of **isochorismic acid** in metabolic engineering enables the microbial production of a diverse range of valuable compounds. Key applications include:

- **Production of Salicylic Acid and its Derivatives:** **Isochorismic acid** is the direct precursor to salicylic acid in many bacteria.<sup>[4][5]</sup> By introducing and overexpressing the genes for isochorismate synthase (*entC*) and isochorismate pyruvate lyase (*pchB*), engineered *E. coli* can efficiently convert chorismic acid into salicylic acid.<sup>[4][5]</sup> Salicylic acid is a widely used pharmaceutical compound and a precursor for the synthesis of aspirin and other drugs.

Further enzymatic modifications can lead to the production of derivatives like salicylate 2-O- $\beta$ -d-glucoside (SAG), a potential anti-inflammatory agent.[1][5]

- **Biosynthesis of Siderophores:** In many bacteria, including *E. coli*, **isochorismic acid** is a crucial building block for the synthesis of siderophores, which are high-affinity iron-chelating compounds.[6] For instance, the siderophore enterobactin is synthesized from **isochorismic acid**. [7] Metabolic engineering strategies can be employed to enhance the production of these siderophores for applications in medicine (e.g., iron overload therapy) and agriculture (e.g., promoting plant growth).
- **Production of Vitamins:** **Isochorismic acid** is an intermediate in the biosynthesis of menaquinone (vitamin K2).[2] By manipulating the expression of genes in the menaquinone pathway, such as *menF* (an isochorismate synthase isogene), the production of this essential vitamin can be optimized in microbial hosts.[2]

## Data Presentation

### Quantitative Data on the Production of Isochorismic Acid Derivatives in Engineered *E. coli*

| Product                            | Host Strain        | Key Genetic Modifications                                                        | Fermentation Scale      | Titer             | Reference                               |
|------------------------------------|--------------------|----------------------------------------------------------------------------------|-------------------------|-------------------|-----------------------------------------|
| Salicylate                         | E. coli U7-01      | Overexpression of amS (salicylate synthase)                                      | Shake Flask             | 421.2 ± 42.1 mg/L | <a href="#">[4]</a>                     |
| Salicylate                         | E. coli            | Introduction of pchB (isochorismate pyruvate lyase)                              | Shake Flask             | 1.05 g/L          | <a href="#">[1]</a> <a href="#">[5]</a> |
| Salicylate                         | E. coli            | Engineered for high PEP availability, inactivation of PEP to pyruvate conversion | 2-L Jar Fermentor       | 11.5 g/L          | <a href="#">[8]</a>                     |
| Salicylate 2-O-β-d-glucoside (SAG) | Engineered E. coli | Introduction of pchB and a salicylic acid glycosyltransferase                    | Shake Flask             | 5.7 g/L           | <a href="#">[1]</a> <a href="#">[5]</a> |
| Salicylate 2-O-β-d-glucoside (SAG) | Engineered E. coli | Introduction of pchB and a salicylic acid glycosyltransferase                    | 5-L Fed-Batch Fermentor | 36.5 g/L          | <a href="#">[1]</a> <a href="#">[5]</a> |

## Experimental Protocols

## Protocol 1: In Vivo Production of Isochorismic Acid in Engineered E. coli

This protocol describes the generation of an E. coli strain for the accumulation of **isochorismic acid** by overexpressing the native isochorismate synthase and knocking out the downstream pathway.

### 1. Strain Construction:

- Base Strain: E. coli W3110 or a similar strain with a well-characterized genome.
- Overexpression of Isochorismate Synthase:
  - Amplify the *entC* gene from the E. coli genome using PCR.
  - Clone the *entC* gene into a suitable expression vector (e.g., pTrc99A) under the control of a strong inducible promoter (e.g., P<sub>trc</sub>).
  - Transform the expression vector into the base strain.
- Knockout of Downstream Pathway:
  - To accumulate **isochorismic acid**, knockout the gene encoding the first enzyme in the downstream pathway. For enterobactin synthesis, this is the isochorismatase domain of the *entB* gene.
  - Use a gene editing technique such as  $\lambda$ -Red recombination to create a clean deletion of the target gene.
  - Verify the knockout by PCR and sequencing.

### 2. Fermentation:

- Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking at 200 rpm.
- Main Culture:

- Inoculate 50 mL of M9 minimal medium (supplemented with 10 g/L glucose, 2 g/L yeast extract, and the appropriate antibiotic) in a 250 mL shake flask with the overnight seed culture to an initial OD600 of 0.1.
- Incubate at 37°C with shaking at 200 rpm.
- When the OD600 reaches 0.6-0.8, induce the expression of entC by adding IPTG to a final concentration of 0.1 mM.
- Continue the cultivation at a lower temperature, for instance 30°C, for 48-72 hours to allow for product accumulation.

### 3. Extraction of **Isochorismic Acid**:

- Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
- The supernatant is expected to contain the secreted **isochorismic acid**.
- Filter the supernatant through a 0.22 µm filter to remove any remaining cells.
- The filtered supernatant can be directly used for quantification or further purification.

## Protocol 2: Quantification of Isochorismic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of **isochorismic acid** from culture supernatants.

### 1. HPLC System and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: An isocratic mobile phase of 50 mM potassium phosphate buffer (pH 3.0) with 5% (v/v) methanol.
- Flow Rate: 0.8 mL/min.

- Detection: UV absorbance at 278 nm.

- Injection Volume: 20 µL.

## 2. Sample Preparation:

- The filtered culture supernatant from Protocol 1 can be directly injected into the HPLC system. If the concentration is expected to be high, dilute the sample with the mobile phase.

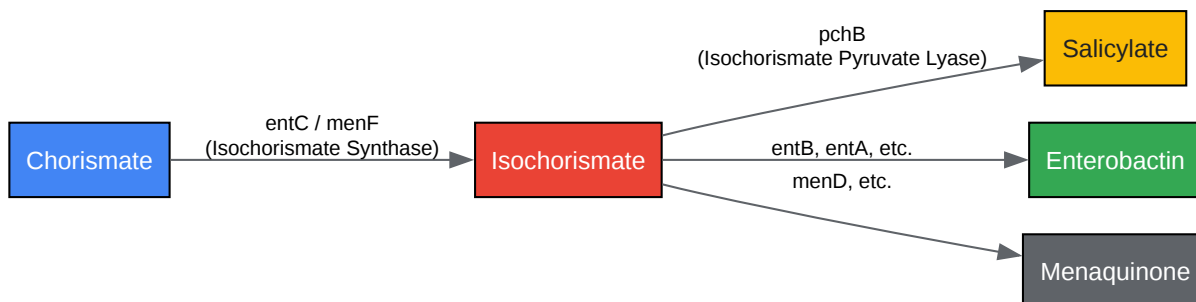
## 3. Standard Curve:

- Prepare a series of standard solutions of **isochorismic acid** (if commercially available) of known concentrations in the mobile phase.
- Inject each standard and record the peak area.
- Construct a standard curve by plotting the peak area against the concentration.

## 4. Quantification:

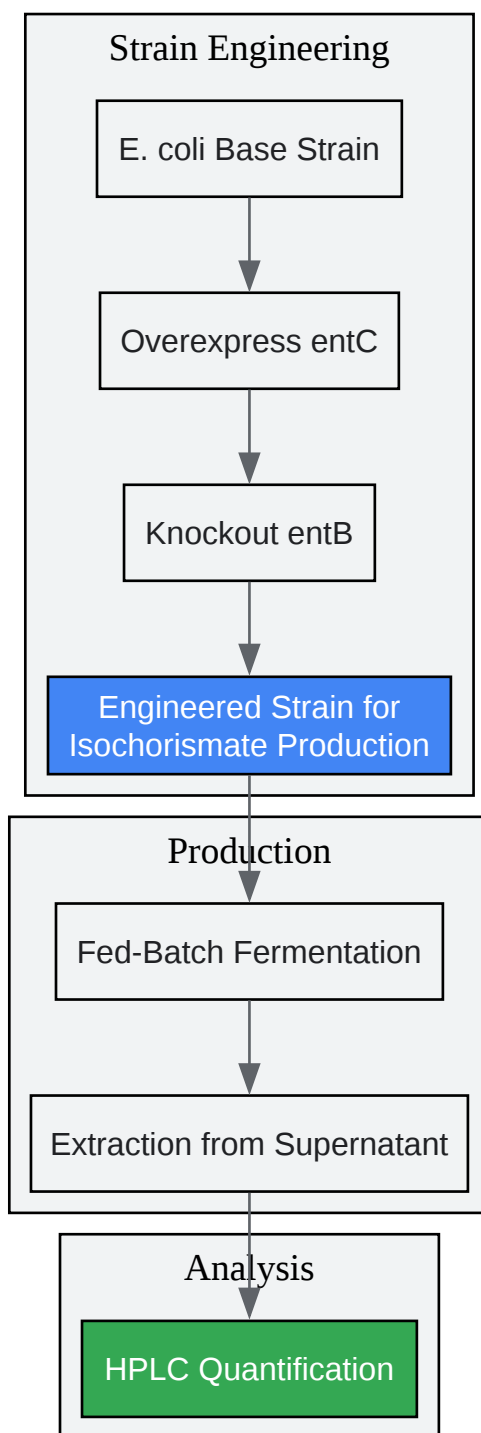
- Inject the prepared sample and record the peak area corresponding to **isochorismic acid**.
- Determine the concentration of **isochorismic acid** in the sample by using the standard curve.

## Visualizations



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Caption: Biosynthetic pathways originating from **isochorismic acid**.



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Caption: Workflow for **isochorismic acid** production and analysis.

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